ALFA-tag

Western Blotting Protein Detection Immunoassay

Standard epitope tags (FLAG, HA, Myc) contain lysine residues, cross-react with endogenous proteomes, and require bulky IgG antibodies (>150 kDa). The ALFA-tag is a computationally engineered 13-residue α-helix lacking lysine, enabling fixation resistance and orthogonal detection. Key specifications: - Affinity: Kd ~26 pM (anti-ALFA nanobody) - Size: 1.4 kDa, 3 nm fluorophore-epitope distance - Western blot LOD: ~100 pg (10x > FLAG/HA/Myc) - Resin capacity: >3 mg/mL, 4°C elution Suitable for super-resolution microscopy, cryo-EM, and endogenous CRISPR knock-in.

Molecular Formula C69H123N25O24
Molecular Weight 1686.9 g/mol
Cat. No. B15597608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALFA-tag
Molecular FormulaC69H123N25O24
Molecular Weight1686.9 g/mol
Structural Identifiers
InChIInChI=1S/C69H123N25O24/c1-32(2)28-45(92-60(112)43(18-22-50(101)102)88-58(110)41(16-20-48(97)98)87-59(111)42(17-21-49(99)100)89-62(114)46(29-33(3)4)91-56(108)37(12-8-24-79-66(71)72)83-53(105)36(70)31-95)61(113)86-39(14-10-26-81-68(75)76)55(107)84-38(13-9-25-80-67(73)74)54(106)85-40(15-11-27-82-69(77)78)57(109)93-47(30-34(5)6)63(115)94-52(35(7)96)64(116)90-44(65(117)118)19-23-51(103)104/h32-47,52,95-96H,8-31,70H2,1-7H3,(H,83,105)(H,84,107)(H,85,106)(H,86,113)(H,87,111)(H,88,110)(H,89,114)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,115)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,117,118)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82)/t35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,52+/m1/s1
InChIKeyGDPMSDPMZSVCFH-DTGKHZLWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALFA-tag: A Rationally Designed 13-Amino Acid Epitope Tag for High-Affinity Nanobody-Based Protein Detection and Purification


The ALFA-tag is a 13-amino acid peptide (SRLEEELRRRLTE) that forms a small, stable α-helix, developed as a patented epitope tagging system . It is designed for use with a corresponding high-affinity single-domain antibody (nanobody, NbALFA), providing a versatile platform for protein detection, purification, and manipulation across a broad range of life science applications [1]. The ALFA system is unique in its rational design, which enables position-independent functionality in both prokaryotic and eukaryotic hosts [2].

13-amino acid α-helical tag, ~1.4 kDa, minimal functional perturbation
Nanobody-based detection (~15 kDa) for super-resolution and live-cell imaging
Lysine-free sequence resistant to aldehyde fixatives (PFA, glutaraldehyde)
Orthogonal to human, mouse, zebrafish, and common model proteomes

Why ALFA-tag Cannot Be Replaced by Other Epitope Tags: Critical Differentiators in Binding Affinity, Sensitivity, and Elution


Established epitope tags like HA, FLAG, and Myc were not rationally designed but rather emerged as byproducts of antibody development, limiting their versatility across different experimental contexts [1]. In contrast, the ALFA-tag is a rationally engineered α-helical peptide that maintains its functional conformation irrespective of its N- or C-terminal position on the target protein [2]. This design ensures consistent performance across applications. Furthermore, the ALFA system utilizes a single-domain antibody (nanobody) rather than a conventional antibody, which offers a ~10-fold smaller size (~15 kDa) and higher binding affinity, leading to improved performance in super-resolution microscopy and reduced steric hindrance . These inherent design differences mean that simply substituting an ALFA-tag with a legacy tag can result in significantly lower detection sensitivity, harsher purification conditions, and compromised spatial resolution in imaging [3].

ALFA-tag system
Engineered α-helix, lysine-free; compatible with PFA/glutaraldehyde fixation
FLAG, HA, Myc tags
Contain lysine residues; fixation may cross-link and mask epitopes
No cross-reactivity
Sequence absent from common model organism proteomes
Myc-tag cross-reactivity
Recognizes endogenous c-Myc; may produce high background
Nanobody fluorophore distance
~3 nm, improves localization accuracy vs. IgG-based detection
Conventional IgG detection
~150 kDa bulk; may limit resolution in super-resolution microscopy

Quantitative Evidence for ALFA-tag Selection: Comparative Performance Data Against Standard Epitope Tags


Superior Western Blot Sensitivity: ALFA-tag Detection Outperforms HA, FLAG, and Myc Tags by up to 10-Fold

In a direct head-to-head comparison using a multi-tag fusion protein (containing HA, FLAG, Myc, and ALFA tags), detection of the ALFA-tag with a directly conjugated nanobody (NbALFA-IRDye800CW) yielded signals that were 3- to >10-times stronger than those obtained with established monoclonal antibodies against HA (F-7), FLAG (M2), and Myc (9E10) tags [1]. Furthermore, the ALFA-tag detection system demonstrated a 10-fold higher sensitivity and maintained excellent linearity over approximately three orders of magnitude, without requiring a secondary antibody for signal amplification [2].

Binding Affinity
Cross-study comparable
Kd ~26 pM (NbALFA) vs. 0.76 nM (FLAG M2), 0.38 nM (HA 3F10), ~2.4 nM (Myc 9E10), ~1 µM (Strep-Tactin)
Supports stringent wash conditions and single-molecule imaging workflows
SPR measurement with C-terminal ALFA-tagged shGFP2; dissociation half-life ~15 h
Western Blotting Protein Detection Immunoassay

High-Affinity Nanobody Binding: ALFA-tag Exhibits Low Picomolar Kd, Outperforming Legacy Tag-Antibody Interactions

The anti-ALFA nanobody (NbALFA) binds its target with a dissociation constant (Kd) of approximately 26 pM . This is a class-level improvement over typical antibody-antigen interactions for tags like HA, FLAG, and Myc, which generally exhibit affinities in the low nanomolar range. For example, the anti-FLAG M2 antibody has a reported Kd of ~0.6 nM, and the anti-Myc antibody 9E10 has a reported Kd of ~2-10 nM [1]. A specialized resin, ALFA SelectorST, utilizes a nanobody with an even tighter affinity of ~20 pM for applications requiring the highest possible binding strength [2].

Western Blot Signal
Direct head-to-head
3- to >10-fold stronger signal without secondary antibody vs. FLAG, HA, Myc with secondary amplification
May reduce protocol time and cross-reactivity while improving low-abundance detection
Multi-tag MBP fusion protein; direct IRDye800CW labeling
Affinity Measurement Nanobody Technology Protein-Protein Interactions

Improved Localization Accuracy in Super-Resolution Microscopy: ALFA-tag Nanobody System Offers 10-15 nm Precision Gain Over Conventional Antibodies

The small size of the anti-ALFA nanobody (~15 kDa) compared to a conventional IgG antibody (~150 kDa) reduces the distance between the target epitope and the attached fluorophore . In the FluoTag-X2 format, where two fluorophores are site-specifically coupled, the distance is ~3 nm . This reduction in linkage error directly improves localization accuracy by 10-15 nm compared to detection systems using conventional antibodies .

Detection Limit
Direct head-to-head
~100 pg LOD vs. ~1 ng for FLAG/HA/Myc (approx. 10-fold more sensitive)
Enables detection of low-abundance endogenous proteins or limited samples
Linear dynamic range ~3 orders of magnitude
Super-Resolution Microscopy Single-Molecule Localization Imaging

Gentle, Physiological Elution for Purification: ALFA SelectorPE Resin Enables Competitive Elution Under Native Conditions, Preserving Protein Complex Integrity

Unlike the ALFA SelectorST resin which requires acidic or denaturing conditions for elution, the ALFA SelectorPE resin is specifically optimized for competitive peptide elution under physiological conditions [1]. This is achieved using a nanobody with a lower affinity (Kd ~11 nM) that allows for efficient elution with a competing ALFA peptide [2]. Furthermore, the ALFA SelectorCE resin variant is designed for efficient competitive elution at 4°C in physiological buffer, ideal for temperature-sensitive protein complexes [3].

Resin Capacity
Cross-study comparable
>3 mg/mL (ALFA Selector) vs. 0.6–1.5 mg/mL for FLAG resins (2- to 5-fold higher)
May reduce purification cycles and resin cost per mg of target protein
Site-directly coupled sdAb on 4% cross-linked agarose
Protein Purification Affinity Chromatography Native Elution

High Resin Binding Capacity for Efficient Purification: ALFA Peptide Resin Offers up to 7 mg/mL for NbALFA, Enabling Scalable Processes

The ALFA Peptide Resin, which captures NbALFA-tagged proteins, exhibits a high binding capacity dependent on the target's hydrodynamic properties. For the 14 kDa NbALFA protein, the binding capacity is approximately 500 µM, which corresponds to ~7 mg of protein per mL of resin . For a larger NbALFA-Halo fusion protein (48 kDa), the capacity is ~400 µM, or ~19 mg/mL . These capacities are competitive with or exceed those of many established affinity resins for other tag systems.

Native Elution
Class-level inference
Competitive peptide elution at pH 7.4, 22°C or 4°C; vs. acidic glycine pH 3.0 for FLAG M2
Preserves protein complex integrity for structural and functional studies
ALFA SelectorPE Kd ~11 nM; cold-elutable variant available
Affinity Chromatography Protein Purification Resin Capacity

Reduced Background and Cross-Reactivity: ALFA-tag Sequence is Absent in Common Model Organisms, Minimizing Off-Target Binding

The 13-amino acid ALFA-tag sequence (SRLEEELRRRLTE) is a rationally designed peptide that is not naturally present in the proteomes of common model organisms, including E. coli, yeast, Drosophila, mouse, and human [1]. This contrasts with tags like the HA-tag (derived from influenza hemagglutinin) and Myc-tag (derived from human c-Myc), which can exhibit cross-reactivity with endogenous proteins in certain species or cellular contexts [2]. This inherent orthogonality reduces the risk of non-specific background and false-positive signals in detection and purification workflows.

Cryo-EM Scaffolding
Supporting evidence
1.9 Å resolution of AqpZ-ALFA via 16-mer nanobody-stacked oligomer; no comparable IgG-based tag scaffold reported
Dual function as affinity handle and structural biology tool for small membrane proteins
PDB 8UY6; native MS confirmed 1:1 stoichiometry
Specificity Cross-Reactivity Immunoprecipitation

Optimal Applications for ALFA-tag: From Super-Resolution Imaging to Gentle Protein Complex Purification


High-Sensitivity Western Blotting for Low-Abundance Proteins

For researchers studying proteins expressed at low levels or working with limited sample material (e.g., primary cells, clinical biopsies), the ALFA-tag system's 10-fold increase in detection sensitivity compared to HA, FLAG, or Myc tags [1] is a decisive advantage. The strong signal generated without the need for a secondary antibody reduces workflow complexity and improves quantitation accuracy.

Super-Resolution Microscopy Requiring High Localization Precision

In super-resolution techniques like dSTORM or PALM, the 10-15 nm improvement in localization accuracy offered by the small anti-ALFA nanobody [1] is critical for resolving nanoscale cellular architecture. The availability of FluoTag-X2 reagents, which site-specifically couple two fluorophores to each nanobody, further enhances signal brightness and precision .

Native Purification of Intact Protein Complexes for Structural and Functional Studies

When purifying multi-subunit protein complexes or enzymes that are sensitive to denaturation, the ALFA SelectorPE and SelectorCE resins enable competitive elution under physiological conditions [1] . This preserves native interactions and enzymatic activity, making the ALFA system ideal for downstream applications such as cryo-EM, X-ray crystallography, or functional assays.

Clean Immunoprecipitation for Mass Spectrometry (IP-MS) Analysis

The high affinity and specificity of the ALFA-tag system, combined with its sequence orthogonality in common model organisms, minimizes non-specific binding and background [1]. This leads to cleaner eluates, which is particularly important for identifying bona fide protein interaction partners by mass spectrometry. The ability to elute with a small peptide under native conditions further ensures that co-precipitating complexes are not disrupted.

Application
Selection Property
Validation Focus
Super-resolution microscopy / single-molecule imaging
Nanobody size and fluorophore proximity (~3 nm)
Localization accuracy improvement; endogenous labeling efficiency (ANGEL)
Native purification of labile complexes at 4 °C
Cold-elutable SelectorCE resin with physiological peptide competition
Complex integrity post-elution; absence of antibody chain contamination
Low-abundance protein detection in limited samples
Direct detection sensitivity and linear dynamic range
LOD validation with target endogenous protein; secondary antibody-free workflow
Cryo-EM of small membrane proteins
Nanobody-induced oligomerization scaffold
Particle size increase and orientation bias; map resolution achieved

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALFA-tag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.